Lanatoside B

Vue d'ensemble

Description

Le lanatoside B est un glycoside cardiaque qui peut être isolé des feuilles de Digitalis lanata . Il est connu pour ses effets puissants sur le cœur et est utilisé dans le traitement de certaines affections cardiaques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du lanatoside B peut impliquer plusieurs voies de synthèse. Une stratégie efficace implique l'utilisation d'une méthode de livraison d'aglycone médiée par le bore. Cette méthode comprend une séquence réactionnelle de livraison d'aglycone médiée par le bore avec un donneur de glucose fonctionnalisé, suivie d'une déprotection et d'une cycloaddition azide-alcyne induite par la contrainte . Une autre méthode implique la méthanolyse des lanatosides catalysée par de petites quantités de méthylate de sodium, qui s'est avérée supérieure aux procédures d'hydrolyse en termes de rendements et d'isolement .

Méthodes de production industrielle : La production industrielle du this compound implique généralement l'extraction des feuilles de Digitalis lanata. Les feuilles sont traitées pour isoler les glycosides, qui sont ensuite purifiés pour obtenir le this compound. Ce processus peut impliquer plusieurs étapes, notamment l'extraction par solvant, la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le lanatoside B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent utilisées pour modifier le composé pour différentes applications ou pour étudier ses propriétés.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du this compound comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions de substitution peuvent impliquer des réactifs tels que les halogénoalcanes ou les chlorures d'acyle dans des conditions spécifiques .

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound dépendent du type de réaction. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent conduire à divers dérivés substitués, selon les réactifs utilisés .

Applications de la recherche scientifique

Le this compound présente plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les réactions et les mécanismes des glycosides. En biologie et en médecine, le this compound est étudié pour ses effets sur les cellules cardiaques et son utilisation potentielle dans le traitement des affections cardiaques. Il a également été étudié pour ses propriétés anticancéreuses, car il peut induire l'apoptose dans certaines lignées de cellules cancéreuses . Dans l'industrie, le this compound est utilisé dans la production de médicaments cardiaques et comme étalon de référence dans les études analytiques .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme ATPase sodium-potassium, qui est essentielle au maintien du gradient électrochimique à travers les membranes cellulaires. Cette inhibition entraîne une augmentation des niveaux intracellulaires de sodium, ce qui affecte à son tour les niveaux de calcium et améliore la contractilité cardiaque. Les cibles moléculaires du this compound comprennent la sous-unité alpha de l'enzyme ATPase sodium-potassium, et ses voies impliquent la régulation de l'échange ionique et de la signalisation cellulaire .

Applications De Recherche Scientifique

Scientific Research Applications

1. Cardiac Applications

- Mechanism of Action : Lanatoside B enhances cardiac contractility by inhibiting sodium-potassium ATPase, which increases intracellular calcium levels. This mechanism is critical for treating heart failure and arrhythmias.

- Clinical Studies : Clinical trials have demonstrated the efficacy of this compound in improving cardiac output and reducing symptoms in patients with heart failure.

2. Anticancer Properties

- Cell Line Studies : Research has shown that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. It triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspases.

- Case Study Example : A study highlighted that this compound significantly inhibited the growth of HuCCT-1 cholangiocarcinoma cells by inducing apoptosis through mitochondrial membrane potential loss and caspase activation .

3. Neuroprotective Effects

- Inflammation Modulation : Recent findings suggest that this compound may modulate inflammatory responses in neurological contexts. It has been shown to reduce nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) translocation, which is implicated in various neurodegenerative diseases .

Data Table: Summary of Research Findings on this compound

Case Studies

Case Study 1: Anticancer Activity

- Study Focus : The effects of this compound on cholangiocarcinoma cells.

- Methodology : The study utilized flow cytometry and western blotting to analyze the apoptotic effects.

- Results : this compound reduced cell viability significantly and increased apoptotic markers such as caspase-3 activation.

Case Study 2: Cardiac Function Improvement

- Study Focus : The impact of this compound on patients with chronic heart failure.

- Methodology : A randomized controlled trial was conducted with patients receiving this compound versus a placebo.

- Results : Patients receiving this compound exhibited improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations.

Mécanisme D'action

Lanatoside B exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels and enhances cardiac contractility. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase enzyme, and its pathways involve the regulation of ion exchange and cellular signaling .

Comparaison Avec Des Composés Similaires

Le lanatoside B est similaire à d'autres glycosides cardiaques tels que le lanatoside A, le lanatoside C et la digoxine. Il est unique dans sa structure spécifique et les effets particuliers qu'il a sur le cœur. Le this compound possède un ensemble distinct de liaisons glycosidiques et de groupes fonctionnels qui le différencient des autres composés de la même classe . Des composés similaires comprennent :

- Lanatoside A

- Lanatoside C

- Digoxine

- Digitoxine

- Gitoxine

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leur pharmacocinétique et leurs applications cliniques spécifiques .

Activité Biologique

Lanatoside B, a cardiac glycoside derived from the plant Digitalis lanata, has garnered attention for its potential therapeutic applications, particularly in oncology and cardiology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and relevant case studies.

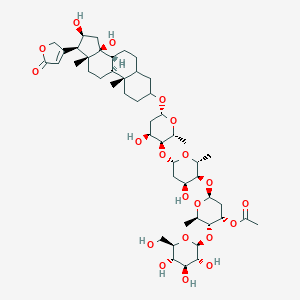

Overview of this compound

This compound is part of a group of compounds known as cardiac glycosides, which are recognized for their ability to influence cardiac function and exhibit cytotoxic properties against various cancer cell lines. The compound's structure is characterized by a steroid backbone with sugar moieties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit the Na+/K+ ATPase pump, leading to increased intracellular sodium levels. This change subsequently results in elevated calcium concentrations due to the sodium-calcium exchanger's operation, enhancing cardiac contractility. Additionally, this compound exhibits anti-cancer properties through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating mitochondrial membrane potential (MMP) .

- Inhibition of Cell Proliferation : Studies indicate that this compound can significantly reduce the proliferation rates of cancer cells, including those from cholangiocarcinoma and hepatocellular carcinoma .

- Regulation of Reactive Oxygen Species (ROS) : The compound increases ROS levels within cells, which can lead to oxidative stress and subsequent cell death .

Research Findings

A comprehensive study on the effects of this compound was conducted to assess its cytotoxicity against human cancer cell lines. The findings are summarized in the following table:

Case Studies

-

Cholangiocarcinoma Treatment :

In a recent study, this compound was evaluated for its anti-cancer effects on cholangiocarcinoma cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis through increased ROS production and modulation of apoptotic markers such as Bax and Bcl-2 . -

Hepatocellular Carcinoma :

Another investigation focused on the impact of this compound on hepatocellular carcinoma (HCC). The compound not only inhibited tumor growth in vitro but also showed promising results in vivo, where it reduced tumor volume without causing significant weight loss in treated mice . -

Diffuse Large B-cell Lymphoma (DLBCL) :

Research highlighted that this compound interacts with ZDHHC21, leading to decreased fatty acid synthase (FASN) expression and suppression of DLBCL cell growth both in vitro and in vivo. This suggests a novel mechanism through which this compound can exert anti-cancer effects by targeting metabolic pathways critical for tumor survival .

Propriétés

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAPNQFQPDAROQ-CAPSWCROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-21-2 | |

| Record name | Lanatoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanatoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanatoside B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANATOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Lanatoside B on the heart?

A1: this compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes. [, ] This inhibition leads to an increase in intracellular sodium concentration. This increase then affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels, ultimately enhancing cardiac contractility. []

Q2: How does the potency of this compound compare to other cardiac glycosides?

A2: Research suggests that, on a molar basis, the potency of cardiac glycosides decreases in the following order: g-strophanthin > digoxin > digitoxin > oleandrin > this compound. [] This indicates that g-strophanthin is the most potent, while this compound exhibits the lowest potency among the listed glycosides.

Q3: Are there differences in how various cardiac glycosides affect the heart's response to acetylcholine?

A3: Yes, studies have shown that cardiac glycosides can differentially modulate the cardio-inhibitory effects of acetylcholine. For example, Lanatoside C consistently abolished acetylcholine-induced cardiac inhibition in dogs. In contrast, Lanatoside A and this compound showed less consistent effects in the same experimental setup. [] This suggests variations in their interactions with cardiac acetylcholine receptors or downstream signaling pathways.

Q4: What is the chemical structure of this compound and how does it relate to other cardiac glycosides?

A4: this compound belongs to the cardiac glycoside family, characterized by a steroid nucleus attached to a lactone ring and a sugar moiety. While the specific structural details of this compound are not provided in the given research, it's important to note that minor structural variations within this class of compounds can significantly impact their pharmacological properties, including potency and toxicity. [, ]

Q5: Has this compound been identified in naturally occurring plants?

A5: Yes, this compound is a naturally occurring cardiac glycoside primarily found in the leaves of Digitalis lanata (woolly foxglove). [, , ] The concentration of this compound can vary significantly among individual plants and across different geographical locations. []

Q6: Are there any analytical techniques available to quantify this compound in plant material?

A6: High-performance liquid chromatography (HPLC) has been successfully employed to quantify this compound in plant extracts, particularly from Digitalis species. [, ] This technique allows for the separation and quantification of this compound from other closely related cardiac glycosides, facilitating the analysis of plant material for potential pharmaceutical applications.

Q7: Beyond its cardiac effects, does this compound exhibit any other noteworthy biological activities?

A7: Recent studies have explored the potential anticancer activity of Lanatoside C, another cardiac glycoside found in Digitalis lanata. [] While the research specifically focuses on Lanatoside C, it highlights the potential of cardiac glycosides as a source of novel anticancer agents. Further research is needed to ascertain if this compound shares similar properties.

Q8: Is there any information on the safety profile and potential toxicity of this compound?

A8: While the provided research doesn't delve into the specific toxicity profile of this compound, it does highlight that cardiac glycosides, in general, have a narrow therapeutic index. [, ] This means the dose required for therapeutic benefit is relatively close to the dose that can cause toxicity. Therefore, careful dosage monitoring and administration are crucial when utilizing this compound or any other cardiac glycoside.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.